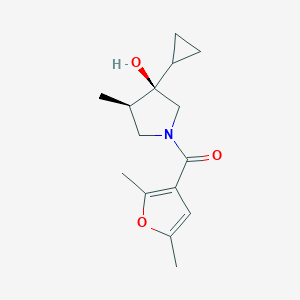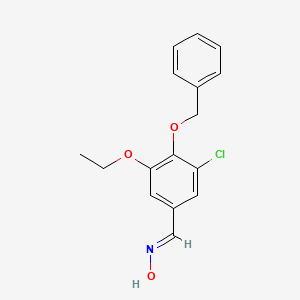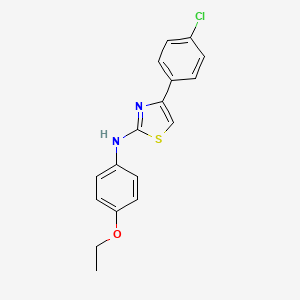
N-(4,6-dimethyl-2-pyrimidinyl)-4,7-dimethyl-2-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones, a category to which our compound of interest likely belongs, can be achieved through various methods, including the iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones. This reaction proceeds well in the absence of metals or ligands, with iodine quantity playing a crucial role in selectively obtaining 2-aryl quinazolin-4(3H)-ones (Mohammed, Vishwakarma, & Bharate, 2015). Additionally, N,N-dimethylformamide (DMF) has been utilized as a carbon synthon for the synthesis of quinazolin-4-ones, showcasing the versatility of DMF in heterocycle syntheses (Li, Ren, Ding, Wang, & Ma, 2021).
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives is characterized by the presence of a quinazoline core, which contributes to the compound's biological activity. The structural analysis often involves studying the tautomeric structures and the conformational preferences of these molecules in solution, as seen in studies of dihydropyrazolo[1,5-a]-pyrimidin-7-ones (Kurasawa et al., 1989).
Chemical Reactions and Properties
Quinazolinamine derivatives undergo various chemical reactions, including cyclization and condensation, to form complex heterocyclic compounds. For example, the condensation of o-aminobenzamides with aromatic aldehydes using catalytic InCl3 under mild conditions is a practical methodology for synthesizing 2-aryl quinazolin-4(3H)-ones (Mulakayala et al., 2012).
Propiedades
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4,7-dimethylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-9-5-6-13-12(4)19-16(20-14(13)7-9)21-15-17-10(2)8-11(3)18-15/h5-8H,1-4H3,(H,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFWQXGYDMCICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-4,7-dimethylquinazolin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5535245.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)benzamide](/img/structure/B5535253.png)
![2-butyl-8-(2-fluoro-4-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5535260.png)


![2-phenoxyethyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5535288.png)
![isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5535316.png)

![1-{3-[4-(3-methoxyphenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5535333.png)

![2-(benzylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5535342.png)
![2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5535349.png)

![N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535355.png)